5-Iodoisothiazole-3-carboxylic acid
Description
5-Iodoisothiazole-3-carboxylic acid is a halogenated derivative of the isothiazole heterocycle, characterized by a sulfur and nitrogen atom within its five-membered ring and a carboxylic acid group at the 3-position. The iodine substituent at the 5-position introduces steric and electronic effects that may influence reactivity, solubility, and biological activity.
Properties
IUPAC Name |
5-iodo-1,2-thiazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2INO2S/c5-3-1-2(4(7)8)6-9-3/h1H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBRXPTYWPNFQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1C(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2INO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2167956-38-7 | |
| Record name | 5-iodo-1,2-thiazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodoisothiazole-3-carboxylic acid typically involves the iodination of isothiazole-3-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Iodoisothiazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfur atom in the isothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include 5-azidoisothiazole-3-carboxylic acid or 5-thioisothiazole-3-carboxylic acid.
Oxidation Reactions: Products include 5-iodoisothiazole-3-sulfoxide or 5-iodoisothiazole-3-sulfone.
Reduction Reactions: Products include 5-iodoisothiazole-3-methanol or 5-iodoisothiazole-3-aldehyde.
Scientific Research Applications
5-Iodoisothiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of novel pharmaceuticals, particularly those targeting bacterial and fungal infections.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Iodoisothiazole-3-carboxylic acid involves its interaction with biological targets, such as enzymes and receptors. The iodine atom and the carboxylic acid group play crucial roles in binding to these targets, potentially inhibiting their activity. The sulfur and nitrogen atoms in the isothiazole ring may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key analogs include isoxazole-3-carboxylic acids and thiazole derivatives, as these share functional and structural similarities.
Key Observations
Substituent Effects: Halogenation: The iodine atom in 5-iodoisothiazole-3-carboxylic acid may enhance electrophilic substitution reactivity compared to non-halogenated analogs (e.g., phenyl or thienyl derivatives). Iodine’s large atomic radius could also sterically hinder reactions at the 5-position . Electronic Modulation: Electron-withdrawing groups (e.g., COOH) at the 3-position stabilize the heterocyclic core, while electron-donating substituents (e.g., ethyl) may alter acidity and solubility .
Synthesis Strategies :
- Isoxazole-3-carboxylic acids are commonly synthesized via cyclocondensation of alkynes with nitriles or oxidation of methyl-substituted precursors . For iodinated isothiazoles, analogous methods may require halogenation steps (e.g., electrophilic iodination).
Material Science: Thienyl-substituted isoxazoles are utilized in coordination polymers, highlighting the role of heterocyclic carboxylic acids in supramolecular chemistry .
Biological Activity
5-Iodoisothiazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in recent years due to its diverse biological activities. This article will explore its synthesis, biological properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of isothiazole derivatives with iodine sources and carboxylic acid functionalization. The general synthetic route includes:
- Formation of Isothiazole : Starting from appropriate thioketones and amines.
- Iodination : Introducing iodine at the 5-position using iodine monochloride or other iodine sources.
- Carboxylation : Converting the resulting compound into the carboxylic acid form through hydrolysis or direct carboxylation methods.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-iodoisothiazole derivatives. For instance, compounds containing isothiazole structures have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
- Case Study : A study examined the cytotoxic effects of several isothiazole derivatives, including this compound, showing a reduction in cell viability in A549 cells by approximately 66% at a concentration of 100 µM after 24 hours of treatment .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The compound exhibited promising activity, suggesting its potential as an antimicrobial agent.
- Research Findings : In vitro assays indicated that 5-iodoisothiazole derivatives possess selective antimicrobial activity, with certain compounds showing effectiveness against resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key factors include:
- Substituents on Isothiazole Ring : Variations in substituents can enhance or reduce cytotoxicity and antimicrobial efficacy.
- Positioning of Functional Groups : The position of the carboxylic acid group relative to the isothiazole nitrogen affects solubility and interaction with biological targets.
Comparative Biological Activity Table
| Compound | Anticancer Activity (A549 cells) | Antimicrobial Activity (S. aureus) |
|---|---|---|
| This compound | Significant (66% viability at 100 µM) | Effective against resistant strains |
| Other Isothiazole Derivatives | Varies based on structure | Varies based on structure |
Future Directions
The promising biological activities of this compound warrant further investigation into its pharmacological properties and therapeutic applications. Future research could focus on:
- In Vivo Studies : To assess efficacy and safety in animal models.
- Mechanistic Studies : To elucidate specific pathways involved in its anticancer and antimicrobial actions.
- Formulation Development : For potential use in drug development targeting resistant bacterial infections or specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
